molecular formula C8H9ClF3N B13466835 Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride

Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride

Cat. No.: B13466835
M. Wt: 211.61 g/mol
InChI Key: UIHDBZPIDNFFMD-UHFFFAOYSA-N
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Description

Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 2,3,5-trifluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl[(2,4,6-trifluorophenyl)methyl]amine hydrochloride
  • 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride

Uniqueness

Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

N-methyl-1-(2,3,5-trifluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-6(9)3-7(10)8(5)11;/h2-3,12H,4H2,1H3;1H

InChI Key

UIHDBZPIDNFFMD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC(=C1)F)F)F.Cl

Origin of Product

United States

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